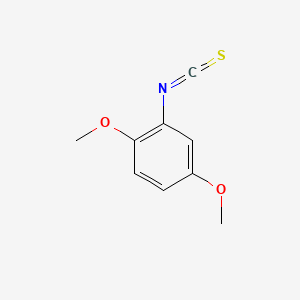

2,5-Dimethoxyphenyl isothiocyanate

Description

The exact mass of the compound 2,5-Dimethoxyphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethoxyphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isothiocyanato-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-7-3-4-9(12-2)8(5-7)10-6-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADQLZMDTYWZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193564 | |

| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40532-06-7 | |

| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040532067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the isothiocyanate (ITC) class of organosulfur compounds. Isothiocyanates are noted for their significant biological activities and are a focus of research in cancer chemoprevention and other therapeutic areas. This guide consolidates available data on the compound's chemical properties, synthesis, and the potential mechanisms of action as inferred from the broader family of isothiocyanates.

Chemical Identity and Physical Properties

2,5-Dimethoxyphenyl isothiocyanate is an aromatic compound characterized by an isothiocyanate functional group (-N=C=S) and two methoxy groups on the phenyl ring. Its identity and physicochemical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 40532-06-7[1][2][3][4] |

| Molecular Formula | C₉H₉NO₂S[1][2][3] |

| Molecular Weight | 195.24 g/mol [3][5] |

| IUPAC Name | 2-isothiocyanato-1,4-dimethoxybenzene[3] |

| InChI Key | RADQLZMDTYWZKA-UHFFFAOYSA-N[1][3] |

| Synonyms | Benzene, 2-isothiocyanato-1,4-dimethoxy-[6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 33-36 °C | ChemicalBook[6] |

| Boiling Point | 175 °C @ 10 mm Hg | ChemicalBook[6] |

| Flash Point | >230 °F (>110 °C) | ChemicalBook[6] |

| Purity (Typical) | ≥95% | Apollo Scientific[7] |

| Sensitivity | Moisture Sensitive | ChemicalBook[6] |

Table 3: Calculated Physicochemical and Spectroscopic Data

| Property | Value | Unit / Method | Source |

|---|---|---|---|

| logPoct/wat | 2.438 | Crippen Calculated | Cheméo[5] |

| Water Solubility (log10WS) | -2.63 | Crippen Calculated | Cheméo[5] |

| Enthalpy of Formation (ΔfH°gas) | 4.13 | kJ/mol (Joback Calculated) | Cheméo[5] |

| Enthalpy of Vaporization (ΔvapH°) | 54.49 | kJ/mol (Joback Calculated) | Cheméo[5] |

| Monoisotopic Mass | 195.0354 | Da (Computed) | PubChem[3] |

| Predicted CCS ([M+H]+) | 137.9 | Ų | PubChemLite[8] |

| Available Spectra | Mass spectrum (electron ionization), IR Spectrum | | NIST WebBook[1][2] |

Synthesis and Experimental Protocols

The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary amine. A general and facile one-pot process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.

Synthesis Workflow

The following diagram illustrates a common one-pot synthesis workflow for aryl isothiocyanates from an aniline precursor.

Caption: One-pot synthesis of 2,5-Dimethoxyphenyl isothiocyanate.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using cyanuric chloride (TCT) as the desulfurylation agent.[9]

Materials:

-

2,5-Dimethoxyaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Trichlorotriazine (Cyanuric Chloride, TCT)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (6 N)

-

Water (H₂O)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a reaction flask, add 2,5-dimethoxyaniline (20 mmol, 1.0 equiv) and potassium carbonate (40 mmol, 2.0 equiv) in 20 mL of water.

-

While stirring at room temperature, add carbon disulfide (24 mmol, 1.2 equiv) dropwise over a period of 20-30 minutes.

-

Continue stirring the mixture for several hours until the starting amine is completely consumed, as monitored by HPLC or TLC. This first step forms the intermediate potassium dithiocarbamate salt.[9]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Separately, prepare a solution of cyanuric chloride (10 mmol, 0.5 equiv) in 15 mL of dichloromethane.

-

Add the TCT solution dropwise to the cooled reaction mixture. After the addition is complete, stir for an additional 30 minutes at 0 °C.[9]

-

Basify the reaction mixture to a pH >11 by adding 6 N NaOH solution. This step is to quench the reaction and dissolve byproducts.[9]

-

Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product, 2,5-Dimethoxyphenyl isothiocyanate, can be further purified by vacuum distillation or flash column chromatography.[9]

Biological Activity and Potential Mechanisms of Action

While specific biological studies on 2,5-Dimethoxyphenyl isothiocyanate are not detailed in the reviewed literature, the broader class of isothiocyanates (ITCs) exhibits significant and well-documented biological activities, primarily related to cancer chemoprevention.[10][11] These activities are attributed to the electrophilic nature of the -N=C=S group.

General Anticancer Mechanisms of Isothiocyanates

ITCs are recognized for their ability to modulate multiple cellular pathways involved in carcinogenesis.[12] Key mechanisms include:

-

Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of phase II enzymes, such as glutathione-S-transferase (GST) and NAD(P)H:quinone oxidoreductase-1 (NQO1), which play a crucial role in detoxifying carcinogens.[11][13]

-

Induction of Apoptosis: ITCs can trigger programmed cell death in tumor cells through mitochondrial damage and the activation of caspases.[10][14]

-

Cell Cycle Arrest: Proliferation of cancer cells can be halted by ITCs, often causing an arrest in the G2/M phase of the cell cycle.[10]

-

Anti-inflammatory Effects: ITCs can suppress inflammatory pathways, such as by inhibiting the nuclear translocation of NF-κB.[15][16]

The Nrf2-Keap1 Signaling Pathway

A primary mechanism by which ITCs exert their protective effects is through the activation of the Nrf2-Keap1 signaling pathway.[11][17] Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes.

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. The electrophilic ITC molecule can react with critical cysteine residues on Keap1.[11] This interaction leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[11][15]

Caption: ITC-mediated activation of the Nrf2 antioxidant pathway.

Applications in Research and Drug Development

Given the potent biological activities of the isothiocyanate class, 2,5-Dimethoxyphenyl isothiocyanate serves as a valuable compound for:

-

Basic Research: Investigating structure-activity relationships within the ITC family to understand how substitutions on the phenyl ring affect potency and selectivity towards cellular targets like Keap1.

-

Drug Discovery: Serving as a scaffold or starting material for the development of novel chemopreventive or therapeutic agents. The reactivity of the isothiocyanate group allows for its use as a covalent binder to target proteins.[18]

-

Chemical Biology: Use as a chemical probe to study the Nrf2 pathway and other cellular mechanisms related to oxidative stress and inflammation.

Conclusion

2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) is an aromatic isothiocyanate with well-defined chemical and physical properties. Its synthesis is readily achievable through established one-pot procedures from 2,5-dimethoxyaniline. While direct biological data for this specific molecule is limited in publicly accessible literature, its chemical class is of significant interest to the scientific community. The known mechanisms of isothiocyanates, particularly the activation of the Nrf2-Keap1 pathway, provide a strong rationale for its investigation as a modulator of cellular defense mechanisms, with potential applications in cancer prevention and therapy. Further research is warranted to elucidate the specific biological profile of this compound.

References

- 1. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]

- 2. 2,5-Dimethoxyphenyl isothiocyanate [webbook.nist.gov]

- 3. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-DIMETHOXYPHENYL ISOTHIOCYANATE (CAS/ID No. 40532-06-7) | Reagentia [reagentia.eu]

- 5. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 40532-06-7 Cas No. | 2,5-Dimethoxyphenyl isothiocyanate | Apollo [store.apolloscientific.co.uk]

- 8. PubChemLite - 2,5-dimethoxyphenyl isothiocyanate (C9H9NO2S) [pubchemlite.lcsb.uni.lu]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 13. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. redalyc.org [redalyc.org]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxyphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. This document details a reliable one-pot synthesis protocol, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and workflow.

Introduction

2,5-Dimethoxyphenyl isothiocyanate is an important organic intermediate characterized by the presence of a reactive isothiocyanate group (-N=C=S) and a dimethoxy-substituted phenyl ring. This unique combination of functional groups makes it a versatile reagent for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, many of which exhibit interesting biological activities. Isothiocyanates, in general, are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on a practical and efficient method for the preparation of 2,5-dimethoxyphenyl isothiocyanate, starting from the readily available precursor, 2,5-dimethoxyaniline.

Synthesis Pathway

The synthesis of 2,5-dimethoxyphenyl isothiocyanate is most commonly achieved through a one-pot reaction involving 2,5-dimethoxyaniline and carbon disulfide in the presence of a base. This method proceeds via the formation of a dithiocarbamate salt intermediate, which is then desulfurized to yield the final isothiocyanate product. Sodium hydroxide is an effective and economical reagent that can act as both the base for the initial reaction and as the desulfurizing agent.

Experimental Protocol

This section provides a detailed experimental procedure for the one-pot synthesis of 2,5-dimethoxyphenyl isothiocyanate from 2,5-dimethoxyaniline.

Materials:

-

2,5-Dimethoxyaniline

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Acetonitrile (CH₃CN)

-

Petroleum Ether

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask containing acetonitrile (1.5 mL), add powdered sodium hydroxide (40.0 mg, 1 mmol).

-

To this suspension, add 2,5-dimethoxyaniline (0.5 mmol) followed by carbon disulfide (114.2 mg, 1.5 mmol).

-

Stir the reaction mixture at room temperature for approximately 9 hours. The formation of a pale yellow precipitate may be observed.

-

After the reaction is complete, centrifuge the mixture for 3 minutes at 6000 rpm.

-

Carefully collect the clear supernatant and concentrate it using a rotary evaporator.

-

Purify the crude product by flash chromatography on a silica gel column using petroleum ether as the eluent to obtain the pure 2,5-dimethoxyphenyl isothiocyanate.

Data Presentation

The following tables summarize the key quantitative data for 2,5-dimethoxyphenyl isothiocyanate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₂S |

| Molecular Weight | 195.24 g/mol [1] |

| CAS Number | 40532-06-7[1][2] |

| Appearance | (Not specified, likely an oil or low-melting solid) |

| Boiling Point | (Not specified) |

| Melting Point | (Not specified) |

Table 2: Spectroscopic Data

| Spectroscopy | Key Peaks/Shifts |

| Mass Spectrometry (EI) | m/z: 195 (M+), 180, 152, 134, 116[2] |

| Infrared (IR) Spectroscopy | Characteristic strong, sharp absorption band for the isothiocyanate group (-N=C=S) typically observed between 2000-2200 cm⁻¹. |

| ¹H NMR Spectroscopy | Expected signals for aromatic protons and methoxy group protons. Specific data not found in the search results. |

| ¹³C NMR Spectroscopy | Expected signals for aromatic carbons, methoxy carbons, and the isothiocyanate carbon (typically around 130-140 ppm). Specific data not found in the search results. |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Safety Precautions

-

Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

The final product, 2,5-dimethoxyphenyl isothiocyanate, should be handled with care as isothiocyanates can be lachrymatory and irritants.

Conclusion

This technical guide outlines a straightforward and efficient one-pot method for the synthesis of 2,5-dimethoxyphenyl isothiocyanate. The use of inexpensive and readily available reagents makes this protocol suitable for both small-scale laboratory synthesis and potential scale-up operations. The provided data and workflows offer a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery. Further investigation to obtain detailed NMR data is recommended for complete characterization of the synthesized compound.

References

Reactivity of the isothiocyanate group in 2,5-dimethoxyphenyl isothiocyanate

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2,5-Dimethoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the isothiocyanate functional group in 2,5-dimethoxyphenyl isothiocyanate. The isothiocyanate moiety is a potent electrophile, making it a valuable functional group in organic synthesis and a key mediator of biological activity in numerous compounds. This document details the synthesis of 2,5-dimethoxyphenyl isothiocyanate, its characteristic reactions with nucleophiles, and the influence of the 2,5-dimethoxy substitution pattern on its reactivity. While specific kinetic data for this particular molecule is limited in the available literature, this guide compiles and presents representative data from closely related methoxy-substituted phenyl isothiocyanates to provide a substantive basis for experimental design. Furthermore, potential applications in drug development are discussed, drawing parallels with other bioactive molecules sharing the 2,5-dimethoxyphenyl scaffold.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the foundation of their utility as synthetic intermediates and is also responsible for the biological activities of many naturally occurring and synthetic isothiocyanates.

2,5-Dimethoxyphenyl isothiocyanate is an aromatic isothiocyanate featuring two electron-donating methoxy groups on the phenyl ring. These substituents are expected to modulate the electrophilicity of the isothiocyanate carbon, influencing its reaction kinetics and substrate scope compared to unsubstituted phenyl isothiocyanate. Understanding this reactivity profile is crucial for its effective application in the synthesis of novel compounds, particularly in the context of drug discovery where the 2,5-dimethoxyphenyl moiety is found in a number of psychoactive compounds.

Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

The most common and versatile method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A widely used approach involves the in-situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by desulfurization.

A general and adaptable protocol for the synthesis of 2,5-dimethoxyphenyl isothiocyanate from 2,5-dimethoxyaniline is presented below. This "one-pot", two-step procedure offers high yields and operational simplicity.[1]

Experimental Protocol: Synthesis from 2,5-Dimethoxyaniline

Materials:

-

2,5-Dimethoxyaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable organic base

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent[1]

-

Dichloromethane (DCM)

-

Microwave reactor (optional, for reaction acceleration)

Procedure:

-

In a pressure-rated vial equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1 equivalent) and triethylamine (3 equivalents) in dry dichloromethane.

-

Stir the solution at room temperature and add carbon disulfide (3 equivalents) dropwise.

-

Continue stirring for 5-10 minutes at room temperature to form the dithiocarbamate intermediate.

-

Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 equivalent), to the reaction mixture.

-

Seal the vial and heat the reaction. This can be done conventionally or in a microwave reactor (e.g., 3 minutes at 90 °C) to drive the reaction to completion.[1]

-

Upon completion, cool the reaction mixture and purify by flash chromatography on silica gel to obtain pure 2,5-dimethoxyphenyl isothiocyanate.

Reactivity of the Isothiocyanate Group

The core reactivity of the isothiocyanate group is defined by the electrophilic character of its central carbon atom. This allows for nucleophilic attack by a variety of functional groups, most notably amines and thiols, to form stable adducts.

General Reaction Mechanism

The reaction with a nucleophile proceeds via a two-step addition-rearrangement mechanism. The nucleophile attacks the electrophilic carbon of the -N=C=S group, forming an unstable tetrahedral intermediate. This intermediate then rearranges to the stable final product.

Reaction with Amines to Form Thioureas

The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of substituted thioureas. These reactions are typically conducted at room temperature in a suitable organic solvent.

3.2.1. Experimental Protocol: Synthesis of a Thiourea Derivative

Materials:

-

2,5-Dimethoxyphenyl isothiocyanate

-

A primary or secondary amine (e.g., benzylamine)

-

Dichloromethane (DCM) or another suitable solvent

Procedure:

-

Dissolve 2,5-dimethoxyphenyl isothiocyanate (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

To this solution, add the amine (1.0-1.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

For many aliphatic amines, the reaction is complete within 1-2 hours.

-

Upon completion, the solvent can be removed under reduced pressure. If the product precipitates, it can be collected by filtration.

-

The crude thiourea can be purified by recrystallization.

3.2.2. Quantitative Data for Reactions of Methoxy-Substituted Phenyl Isothiocyanates with Amines

| Amine Nucleophile | Product | Yield (%) |

| N-methylpiperazine | 1-(4-methylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 95 |

| N-ethylpiperazine | 1-(4-ethylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 92 |

| N-propylpiperazine | 1-(4-propylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 96 |

| N-isopropylpiperazine | 1-(4-isopropylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 94 |

| N-butylpiperazine | 1-(4-butylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | 98 |

Table 1: Representative yields for the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with various N-substituted piperazines.[2]

The electron-donating nature of the methoxy groups is known to decrease the electrophilicity of the isothiocyanate carbon, which can lead to longer reaction times compared to electron-deficient aryl isothiocyanates.[3]

Reaction with Thiols

Isothiocyanates readily react with thiols, such as the side chain of cysteine residues in proteins, to form dithiocarbamate adducts. This reaction is of significant interest in drug development as it is a primary mechanism by which many bioactive isothiocyanates exert their effects.

3.3.1. Experimental Protocol: Reaction with N-Acetylcysteine (NAC)

Materials:

-

2,5-Dimethoxyphenyl isothiocyanate

-

N-Acetylcysteine (NAC)

-

Methanol or another suitable solvent

Procedure:

-

Dissolve N-Acetylcysteine (1.2 equivalents) in methanol in a round-bottom flask.

-

Add 2,5-dimethoxyphenyl isothiocyanate (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction may be heated to 50 °C to ensure completion.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by chromatography.

3.3.2. Quantitative Data for Reactions of Isothiocyanates with Thiols

Specific kinetic data for the reaction of 2,5-dimethoxyphenyl isothiocyanate with thiols is not available in the reviewed literature. However, the following table provides second-order rate constants for the reaction of other common isothiocyanates with glutathione (a tripeptide containing cysteine) to serve as a reference.

| Isothiocyanate | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |

| Benzyl Isothiocyanate (BITC) | 130 |

| Allyl Isothiocyanate (AITC) | 75 |

| Sulforaphane (SFN) | 45 |

Table 2: Non-enzymatic second-order rate constants for the reaction of common isothiocyanates with glutathione.

It is important to note that the electronic properties of the substituent on the isothiocyanate have a significant impact on the reaction rate. Electron-donating groups, such as the methoxy groups in 2,5-dimethoxyphenyl isothiocyanate, are expected to decrease the rate of reaction with thiols compared to unsubstituted or electron-withdrawn aryl isothiocyanates.

Potential Applications in Drug Development and Signaling Pathways

While 2,5-dimethoxyphenyl isothiocyanate itself has not been extensively studied for its biological activity, the 2,5-dimethoxyphenyl moiety is a key pharmacophore in a number of compounds that interact with the central nervous system, particularly as agonists of the serotonin 5-HT₂A receptor.

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/G₁₁ pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a wide range of physiological and cognitive processes.[1][4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thiourea derivatives methods: Topics by Science.gov [science.gov]

An In-depth Technical Guide to 2,5-Dimethoxyphenyl Isothiocyanate (C₉H₉NO₂S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the pharmacologically significant isothiocyanate class of compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and mechanisms of action, drawing upon the broader knowledge of aryl isothiocyanates.

Chemical and Physical Properties

2,5-Dimethoxyphenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate functional group and two methoxy substituents on the phenyl ring. These structural features are key determinants of its chemical reactivity and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | --INVALID-LINK-- |

| Molecular Weight | 195.24 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline low melting solid | Thermo Fisher Scientific Safety Data Sheet |

| Melting Point | 33-36 °C | ChemicalBook |

| Boiling Point | 175 °C at 10 mm Hg | ChemicalBook |

| CAS Number | 40532-06-7 | --INVALID-LINK-- |

| IUPAC Name | 2-isothiocyanato-1,4-dimethoxybenzene | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of 2,5-Dimethoxyphenyl isothiocyanate can be achieved through a one-pot, two-step procedure starting from the commercially available precursor, 2,5-dimethoxyaniline.[1] This method involves the formation of a dithiocarbamate intermediate, followed by desulfurization to yield the final isothiocyanate product.

Experimental Protocol: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

Materials:

-

2,5-Dimethoxyaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 2,5-dimethoxyaniline (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water.

-

To this mixture, add carbon disulfide (24 mmol) dropwise over a period of 20-30 minutes at room temperature with vigorous stirring.

-

Continue stirring for several hours until the complete conversion of the aniline is confirmed by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Desulfurization to form the Isothiocyanate:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (10 mmol) in 15 mL of dichloromethane.

-

Add the TCT solution dropwise to the cooled reaction mixture.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

-

-

Work-up and Purification:

-

Basify the reaction mixture to a pH greater than 11 with a 6 N NaOH solution to obtain a clear solution.

-

Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to yield pure 2,5-Dimethoxyphenyl isothiocyanate.[2]

-

Characterization:

The identity and purity of the synthesized 2,5-Dimethoxyphenyl isothiocyanate can be confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.24 g/mol ).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons, the methoxy carbons, and a characteristic, often broad, signal for the isothiocyanate carbon.[3]

-

Reactivity and Potential Applications in Drug Development

The isothiocyanate functional group is a key electrophilic center that readily reacts with nucleophiles such as amines and thiols. This reactivity is the basis for its biological activity and its utility as a synthetic intermediate.

Reaction with Amines

2,5-Dimethoxyphenyl isothiocyanate will react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules and for bioconjugation.

References

A Technical Guide to 2,5-Dimethoxyphenyl Isothiocyanate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,5-Dimethoxyphenyl isothiocyanate, a member of the broader class of organic isothiocyanates known for their significant biological activities. This document details the compound's chemical and physical properties, outlines a probable synthetic route based on established methods for aromatic isothiocyanates, and explores its potential applications in drug discovery and development by drawing parallels with the well-documented activities of other isothiocyanates. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] 2,5-Dimethoxyphenyl isothiocyanate, with its specific substitution pattern on the aromatic ring, presents an interesting scaffold for chemical and biological exploration. While the history of this specific molecule is not extensively documented, the broader class of isothiocyanates has been a subject of scientific inquiry for decades due to their therapeutic potential.[3] This guide aims to consolidate the available technical information on 2,5-Dimethoxyphenyl isothiocyanate and place it within the context of isothiocyanate chemistry and pharmacology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,5-Dimethoxyphenyl isothiocyanate is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | [4] |

| Molecular Weight | 195.24 g/mol | [4] |

| CAS Number | 40532-06-7 | [4] |

| Melting Point | 33-36 °C | [5] |

| Boiling Point | 175 °C at 10 mm Hg | [5] |

| logP (Octanol/Water) | 2.438 | [6] |

| Water Solubility (log₁₀WS) | -2.63 mol/L | [6] |

| Refractive Index | 1.5270 (estimate) | [5] |

| Flash Point | >230 °F | [5] |

| Density | 1.2721 (rough estimate) | [5] |

These properties suggest that 2,5-Dimethoxyphenyl isothiocyanate is a solid at room temperature with limited water solubility and a preference for lipophilic environments, which has implications for its potential bioavailability and formulation.

Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

General Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of various aromatic isothiocyanates and can be adapted for the synthesis of 2,5-Dimethoxyphenyl isothiocyanate.[7][8]

Materials:

-

2,5-Dimethoxyaniline

-

Carbon disulfide (CS₂)

-

A suitable organic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), di-tert-butyl dicarbonate (Boc₂O), or 2,4,6-trichloro-1,3,5-triazine (TCT))[9]

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyaniline (1 equivalent) and the organic base (2-3 equivalents) in anhydrous DCM.

-

Cool the mixture in an ice bath and add carbon disulfide (2-3 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for a designated period (typically 1-2 hours) to form the dithiocarbamate intermediate.

-

Introduce the desulfurizing agent (1-1.5 equivalents) to the reaction mixture.

-

The reaction may be stirred at room temperature or gently heated to drive the conversion to the isothiocyanate. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with water or a mild acid and extracted with an organic solvent.

-

The combined organic layers are washed, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield pure 2,5-Dimethoxyphenyl isothiocyanate.

The following diagram illustrates the general workflow for this synthesis.

Caption: General synthesis workflow for 2,5-Dimethoxyphenyl isothiocyanate.

Potential Applications and Mechanism of Action in Drug Development

While specific biological studies on 2,5-Dimethoxyphenyl isothiocyanate are limited in publicly accessible literature, the broader class of isothiocyanates has been extensively investigated for its therapeutic potential. These compounds are known to exert their effects through multiple mechanisms of action.

Anti-Cancer Activity

Isothiocyanates are well-documented as potent chemopreventive agents.[2][10] Their anti-cancer effects are attributed to several mechanisms, including:

-

Induction of Phase II Detoxifying Enzymes: ITCs can activate the Nrf2-Keap1 pathway, leading to the upregulation of genes encoding for phase II enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] These enzymes play a crucial role in detoxifying carcinogens.

-

Inhibition of Phase I Carcinogen-Activating Enzymes: Certain ITCs can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[10]

-

Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][10]

-

Cell Cycle Arrest: They can cause cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of key cell cycle regulators.[2]

The presence of the 2,5-dimethoxy substitution on the phenyl ring of 2,5-Dimethoxyphenyl isothiocyanate may influence its potency and selectivity towards these targets. Further research is warranted to elucidate its specific anti-cancer profile.

The following diagram illustrates a simplified signaling pathway for the anti-cancer activity of isothiocyanates.

Caption: Simplified signaling pathway of isothiocyanate anti-cancer activity.

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[8] The proposed mechanisms involve the inhibition of essential enzymes and disruption of cellular functions. The lipophilicity of 2,5-Dimethoxyphenyl isothiocyanate may facilitate its penetration through microbial cell membranes.

Neurological Activity

Interestingly, structurally related compounds, such as 2,5-dimethoxyphenylpiperidines, have been identified as selective serotonin 5-HT2A receptor agonists.[12][13] While 2,5-Dimethoxyphenyl isothiocyanate itself is not a direct analog, this suggests that the 2,5-dimethoxyphenyl scaffold can be incorporated into neurologically active compounds. The isothiocyanate group is also a versatile handle for further chemical modifications, opening avenues for the synthesis of novel derivatives with potential applications in neuroscience.

Conclusion

2,5-Dimethoxyphenyl isothiocyanate is a readily accessible compound with a rich chemical scaffold that holds promise for further investigation in drug discovery and materials science. While specific data on its biological activity is currently limited, the well-established pharmacology of the isothiocyanate class of compounds provides a strong rationale for its exploration as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers, providing essential data on its properties, a reliable synthetic approach, and a scientifically grounded perspective on its potential applications. Future studies are encouraged to elucidate the specific biological profile of this compound and its derivatives.

References

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 2. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethoxyphenyl isothiocyanate | C9H9NO2S | CID 142466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40532-06-7 CAS MSDS (2,5-DIMETHOXYPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,5-Dimethoxyphenyl isothiocyanate (CAS 40532-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. cbijournal.com [cbijournal.com]

- 10. redalyc.org [redalyc.org]

- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Dimethoxyphenyl Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found in cruciferous vegetables. They are produced from the enzymatic hydrolysis of glucosinolates and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the diverse structures of ITCs, those containing a dimethoxyphenyl moiety are of growing interest in medicinal chemistry. The presence and position of the methoxy groups on the phenyl ring can significantly influence the compound's physicochemical properties and biological efficacy. This technical guide provides an in-depth overview of the current scientific knowledge on the potential biological activities of dimethoxyphenyl isothiocyanates, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support further research and drug development in this area.

Biological Activities of Dimethoxyphenyl Isothiocyanates

Anticancer Activity

Dimethoxyphenyl isothiocyanates have demonstrated promising cytotoxic effects against various cancer cell lines. Their anticancer mechanisms are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.

One study investigated the cytotoxic potential of a synthetic compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), on triple-negative breast cancer (TNBC) cell lines. The results indicated that RAJI exhibited significant cytotoxicity against MDA-MB-231 and MDA-MB-468 cells, with IC50 values of 20 µg/mL and 25 µg/mL, respectively[1]. The study also suggested that the compound induced apoptosis and reduced cell migration[1]. While not a direct isothiocyanate, this study highlights the potential of the 3,4-dimethoxyphenyl moiety in anticancer compounds.

Further research into various isomers of dimethoxyphenyl isothiocyanates is necessary to fully elucidate their structure-activity relationships and anticancer potential across a broader range of cancer types.

Table 1: Anticancer Activity of Dimethoxyphenyl-Containing Compounds

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [1] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (Breast) | MTT | 25 µg/mL | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Isothiocyanates are known to exert anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

Studies on methoxyphenyl isothiocyanates have provided insights into the potential anti-inflammatory properties of their dimethoxylated counterparts. For instance, 2-methoxyphenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. At a concentration of 50 μM, 2-methoxyphenyl ITC exhibited 99% inhibition of COX-2, while 3-methoxyphenyl ITC showed approximately 99% inhibition at the same concentration[2][3].

The anti-inflammatory effects of many isothiocyanates are mediated through the inhibition of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. Additionally, activation of the Nrf2 pathway by ITCs can lead to the expression of antioxidant and cytoprotective enzymes, which also contributes to the resolution of inflammation[3].

Table 2: Anti-inflammatory and Cholinesterase Inhibitory Activities of Methoxyphenyl Isothiocyanates

| Compound | Target/Assay | Activity | Concentration | Reference |

| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | IC50 = 0.57 mM | - | [2] |

| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase | 49.2% inhibition | 1.14 mM | [2] |

| 2-Methoxyphenyl Isothiocyanate | COX-2 | 99% inhibition | 50 µM | [3] |

| 3-Methoxyphenyl Isothiocyanate | COX-2 | ~99% inhibition | 50 µM | [2][3] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. The electrophilic nature of the isothiocyanate group allows it to react with microbial proteins and enzymes, disrupting essential cellular functions.

While specific data on the antimicrobial activity of dimethoxyphenyl isothiocyanates is limited, studies on other isothiocyanates provide a basis for their potential in this area. The antimicrobial efficacy of ITCs is known to be dependent on their chemical structure, including the nature of the side chain attached to the -N=C=S group. Further investigation is required to determine the minimum inhibitory concentrations (MICs) of various dimethoxyphenyl isothiocyanate isomers against clinically relevant pathogens.

Key Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isothiocyanates can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of NF-κB nuclear translocation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This induces the expression of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product.

Workflow Diagram

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the dimethoxyphenyl isothiocyanate compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the dimethoxyphenyl isothiocyanate test compounds at various concentrations.

-

Pre-incubation: In a reaction vessel, combine the COX enzyme with the test compound or vehicle control and pre-incubate for a short period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period, stop the reaction, typically by adding a strong acid.

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor. It utilizes a reporter gene, typically luciferase, whose expression is driven by a promoter containing NF-κB binding sites.

Protocol:

-

Cell Transfection: Transfect a suitable cell line with a plasmid containing the NF-κB-luciferase reporter construct. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is often performed for normalization.

-

Cell Treatment: After transfection, treat the cells with the dimethoxyphenyl isothiocyanate compounds for a specified duration.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for Nrf2 Nuclear Translocation

Western blotting is a technique used to detect specific proteins in a sample. To assess Nrf2 activation, the nuclear translocation of Nrf2 is often measured by separating nuclear and cytoplasmic fractions of cell lysates.

Protocol:

-

Cell Treatment: Treat cells with the dimethoxyphenyl isothiocyanate compounds for various time points.

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensity for Nrf2 in the nuclear and cytoplasmic fractions. An increase in the nuclear Nrf2 level indicates activation. Loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) should be used for normalization.

Conclusion

Dimethoxyphenyl isothiocyanates represent a promising class of compounds with potential applications in the prevention and treatment of various diseases, owing to their anticancer, anti-inflammatory, and antimicrobial properties. The available data, although limited, suggests that the dimethoxyphenyl moiety can contribute significantly to the biological activity of isothiocyanates. The modulation of key signaling pathways such as NF-κB and Nrf2 appears to be a central mechanism underlying their therapeutic effects.

This technical guide provides a foundation for researchers and drug development professionals interested in this class of compounds. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways are intended to facilitate further investigation and the rational design of novel dimethoxyphenyl isothiocyanate-based therapeutic agents. Comprehensive studies on a wider range of dimethoxyphenyl isothiocyanate isomers are crucial to establish clear structure-activity relationships and to fully unlock their therapeutic potential.

References

- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-Dimethoxyphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxyphenyl isothiocyanate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its mass spectrometry, Fourier-transform infrared (FTIR), and Raman spectroscopic characteristics, along with generalized experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Data Presentation

The electron ionization mass spectrum of 2,5-Dimethoxyphenyl isothiocyanate is characterized by a molecular ion peak and several key fragment ions. The primary mass spectral data is summarized below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂S | PubChem[2] |

| Molecular Weight | 195.24 g/mol | PubChem[2] |

| m/z Top Peak | 180 | PubChem[2] |

| m/z 2nd Highest Peak | 195 (Molecular Ion, [M]⁺) | PubChem[2] |

| m/z 3rd Highest Peak | 152 | PubChem[2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the GC-MS analysis of aromatic isothiocyanates, based on common laboratory practices.

-

Sample Preparation: Dissolve a small quantity of 2,5-Dimethoxyphenyl isothiocyanate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to 2,5-Dimethoxyphenyl isothiocyanate in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Vibrational Spectroscopy: FTIR and Raman

Data Presentation: Characteristic Vibrational Frequencies

The table below summarizes the expected characteristic vibrational frequencies for the main functional groups present in 2,5-Dimethoxyphenyl isothiocyanate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | FTIR, Raman |

| Aromatic Ring (C=C) | Skeleton vibrations | ~1600 | FTIR, Raman |

| C-H (Aromatic) | Stretch | 3000 - 3100 | FTIR, Raman |

| C-H (Methoxy, -OCH₃) | Asymmetric and symmetric stretch | 2950 - 2850 | FTIR, Raman |

| C-O (Methoxy) | Stretch | 1250 - 1000 | FTIR, Raman |

Note: The isothiocyanate asymmetric stretch is typically a very strong and sharp band in the IR spectrum, making it a key diagnostic peak.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a general protocol for acquiring an FTIR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Solid sample: Place a small amount of the solid powder directly onto the ATR crystal.

-

Liquid sample: Place a single drop of the liquid onto the ATR crystal.

-

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands.

Experimental Protocol: Raman Spectroscopy

The following is a general protocol for acquiring a Raman spectrum of a solid or liquid sample.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm) and a microscope for sample focusing.

-

Sample Preparation:

-

Solid sample: Place a small amount of the powder on a microscope slide.

-

Liquid sample: Place a drop of the liquid in a suitable container (e.g., a well slide or a cuvette).

-

-

Data Acquisition:

-

Focusing: Use the microscope to focus the laser onto the sample.

-

Laser Power: Adjust the laser power to obtain a good signal without causing sample degradation.

-

Integration Time and Accumulations: Set an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

-

Spectral Range: Typically 3500 - 100 cm⁻¹.

-

-

Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman scattering peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2,5-Dimethoxyphenyl isothiocyanate.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to the Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic methodologies for the preparation of 2,5-Dimethoxyphenyl isothiocyanate. This compound is of interest to researchers in medicinal chemistry and drug development due to the established biological activities of isothiocyanates, including their potential as anticancer and antimicrobial agents.

Core Starting Material: 2,5-Dimethoxyaniline

The principal starting material for the synthesis of 2,5-Dimethoxyphenyl isothiocyanate is 2,5-Dimethoxyaniline . This aromatic amine serves as the backbone of the target molecule, providing the dimethoxy-substituted phenyl ring.

Synthetic Pathways

Two primary synthetic routes have been established for the synthesis of aryl isothiocyanates from their corresponding anilines. These methods, detailed below, offer different advantages and disadvantages concerning reagent toxicity, reaction conditions, and substrate scope.

The Dithiocarbamate Salt Formation and Desulfurization Method

This is the most common and preferred method for the synthesis of isothiocyanates, avoiding the use of highly toxic reagents. The process occurs in two main stages:

-

Formation of a Dithiocarbamate Salt: 2,5-Dimethoxyaniline is reacted with carbon disulfide (CS₂) in the presence of a base to form an in-situ dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield the final 2,5-Dimethoxyphenyl isothiocyanate.

A variety of desulfurizing agents can be employed, and the choice of reagent can influence the reaction conditions and yield. This method is often performed as a "one-pot" synthesis, which simplifies the experimental procedure.[1][2]

Experimental Protocol: One-Pot Synthesis using a Desulfurizing Agent

The following is a general procedure based on the synthesis of various aromatic isothiocyanates.[1][3] Researchers should optimize the conditions for 2,5-Dimethoxyaniline.

Materials:

-

2,5-Dimethoxyaniline

-

Carbon Disulfide (CS₂)

-

A suitable base (e.g., Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or an inorganic base like Potassium Carbonate (K₂CO₃))[1][4]

-

A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), cyanuric chloride, or iodine)[1][4][5]

-

An appropriate solvent (e.g., Dichloromethane (DCM), Toluene, or an aqueous medium)[1][4][6]

Procedure:

-

To a solution of 2,5-Dimethoxyaniline in the chosen solvent, add the base and carbon disulfide. The reaction is typically stirred at room temperature for a short period (e.g., 5-30 minutes) to form the dithiocarbamate salt in situ.[1][7]

-

The desulfurizing agent is then added to the reaction mixture.

-

The reaction may be heated (e.g., using conventional heating or microwave irradiation) to facilitate the desulfurization process. Reaction times and temperatures will vary depending on the desulfurizing agent and the reactivity of the substrate. For some aromatic amines, microwave-assisted reactions at 90°C for as little as 3 minutes have been reported to give good yields.[1]

-

Upon completion of the reaction, the mixture is worked up. This typically involves washing with aqueous solutions to remove the base and byproducts, followed by drying of the organic layer.

-

The crude product is then purified, commonly by flash chromatography on silica gel.[8]

Quantitative Data for Analogous Aromatic Isothiocyanates:

| Amine Starting Material | Desulfurizing Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 71 | [1] |

| 4-Methylaniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 87 | [1] |

| 2,6-Dimethylaniline | DMT/NMM/TsO⁻ | DBU | DCM | MW, 3 min, 90°C | 92 | [1] |

| Aniline | Cyanuric Chloride | K₂CO₃ | H₂O/CH₂Cl₂ | 0°C to RT | 91 | [4] |

The Thiophosgene Method

Historically, thiophosgene (CSCl₂) was a common reagent for the synthesis of isothiocyanates.[9] This method involves the direct reaction of the primary amine with thiophosgene in the presence of a base.

Experimental Protocol: Thiophosgene Method

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

Materials:

-

2,5-Dimethoxyaniline

-

Thiophosgene (CSCl₂)

-

A base (e.g., Triethylamine or an inorganic base)

-

An inert solvent (e.g., Dichloromethane)

Procedure:

-

A solution of 2,5-Dimethoxyaniline and the base in an inert solvent is prepared and typically cooled in an ice bath.

-

A solution of thiophosgene in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is stirred, and the progress is monitored.

-

Upon completion, the reaction is worked up, which usually involves washing with water and brine, followed by drying and evaporation of the solvent.

-

The crude product is then purified, typically by chromatography or distillation.

Due to the high toxicity of thiophosgene, this method has been largely superseded by the dithiocarbamate/desulfurization approach.

Visualization of Synthetic Pathways

Below are graphical representations of the synthetic workflows described.

Caption: Overview of the two main synthetic routes to 2,5-Dimethoxyphenyl isothiocyanate.

Potential Biological Significance and Experimental Workflows

Isothiocyanates are a well-studied class of compounds with significant biological activities, including anticancer and antimicrobial effects.[10][11] While specific studies on 2,5-Dimethoxyphenyl isothiocyanate are limited, the general mechanisms of action for isothiocyanates provide a framework for potential experimental workflows in drug development.

Anticancer Activity: Isothiocyanates have been shown to inhibit cancer cell proliferation by inducing DNA damage, which is a consequence of a blockage in DNA replication.[10] This leads to double-strand breaks (DSBs) that are more pronounced in cancer cells due to their less efficient DNA repair mechanisms compared to normal cells.[10]

Antimicrobial Activity: Isothiocyanates, particularly aromatic ones, have demonstrated antimicrobial properties.[12] Their mechanism of action can involve inhibiting biofilm formation and metabolic activity in mature biofilms of pathogenic bacteria.[13]

The following diagram illustrates a general experimental workflow for evaluating the anticancer potential of a novel isothiocyanate like 2,5-Dimethoxyphenyl isothiocyanate.

References

- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 5. cbijournal.com [cbijournal.com]

- 6. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2,5-Dimethoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of 2,5-Dimethoxyphenyl isothiocyanate in protein labeling. While specific data for this particular isothiocyanate is not extensively available in public literature, the protocols and principles outlined below are based on the well-established chemistry of isothiocyanates, such as Fluorescein Isothiocyanate (FITC), for protein modification.

Introduction

2,5-Dimethoxyphenyl isothiocyanate is an amine-reactive compound that can be used to covalently label proteins. The isothiocyanate group (-N=C=S) reacts with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] This labeling technique is valuable for a variety of applications in research and drug development, including protein tracking, quantification, and interaction studies. The dimethoxyphenyl group introduces a hydrophobic and structurally distinct moiety to the protein, which can be useful for specific analytical purposes.

Principle of Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out under slightly alkaline conditions (pH 7.5-9.0) to ensure that the amino groups are deprotonated and thus more nucleophilic.[2][3]

Key Applications

-

Protein Modification: Introducing a specific chemical group for subsequent analysis or to alter protein properties.

-

Mass Spectrometry: The added mass of the 2,5-dimethoxyphenyl group can serve as a tag for identifying and quantifying labeled proteins.

-

Chromatographic Separation: Altering the chromatographic properties of a protein for improved separation.

-

Protein-Protein Interaction Studies: The label may be used as a probe in certain interaction assays.

Experimental Protocols

The following protocols are generalized for the use of 2,5-Dimethoxyphenyl isothiocyanate and should be optimized for each specific protein and application.

1. Protein Preparation

It is crucial to start with a purified protein sample. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the isothiocyanate.[3][4]

-

Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer at a pH between 7.5 and 9.0.

-

Procedure:

-

Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein is in an incompatible buffer, perform buffer exchange by dialysis or gel filtration against the reaction buffer.

-

2. Reagent Preparation

2,5-Dimethoxyphenyl isothiocyanate should be dissolved in an anhydrous organic solvent immediately before use.

-

Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

-

Procedure:

-

Prepare a stock solution of 2,5-Dimethoxyphenyl isothiocyanate at a concentration of 1-10 mg/mL in the chosen solvent.

-

3. Labeling Reaction

The molar ratio of the isothiocyanate to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling.

-

Procedure:

-

While gently stirring the protein solution, add the calculated amount of the 2,5-Dimethoxyphenyl isothiocyanate solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may vary depending on the protein.

-

4. Removal of Unreacted Label

It is essential to remove the unreacted 2,5-Dimethoxyphenyl isothiocyanate to prevent interference in downstream applications.

-

Methods:

5. Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of label molecules per protein molecule, can be determined using spectrophotometry if the label has a distinct absorbance spectrum, or by mass spectrometry.

Data Presentation